molecular formula C19H17N3O3S2 B2779210 (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide CAS No. 476664-42-3

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B2779210
CAS RN: 476664-42-3
M. Wt: 399.48
InChI Key: QQSBMRAEIHPQPP-YBEGLDIGSA-N
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Description

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Potential : Derivatives of 2-thioxothiazolidin-4-one, similar to the compound , have shown promising antimicrobial properties. For instance, some derivatives exhibited significant activity against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 8-16μM. They also showed notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Anti-Inflammatory Activity

  • Anti-Inflammatory Properties : Certain derivatives of the compound demonstrated significant anti-inflammatory activity. For example, some synthesized N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamides showed substantial anti-inflammatory effects (Sunder & Maleraju, 2013).

Anticancer Activity

  • Potential in Cancer Treatment : Some synthesized compounds containing the thioxothiazolidin-4-one moiety exhibited cytotoxic activity against cancer cell lines, including chronic myelogenous leukemia (K562) and breast cancer (MCF7) cells. This indicates potential applications in cancer research (Nguyen et al., 2019).

Structural Analysis and Synthesis

  • Structural Insights : The crystal structures of related (oxothiazolidin-2-ylidene)acetamides were analyzed, providing valuable structural information that can be critical for understanding the properties and potential applications of similar compounds (Galushchinskiy et al., 2017).

properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-25-15-7-5-13(6-8-15)10-16-18(24)22(19(26)27-16)12-17(23)21-14-4-3-9-20-11-14/h3-11H,2,12H2,1H3,(H,21,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSBMRAEIHPQPP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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